1-(2,5-二氧代吡咯烷-1-基氧基)-1-氧代-4-(吡啶-2-基二硫基)丁烷-2-磺酸

描述

This compound is a bifunctional linker used in antibody-drug conjugation (ADC) . It is also known as an ADCs linker .

Molecular Structure Analysis

The empirical formula of the related DSSO crosslinker is C14H16N2O9S, and its molecular weight is 388.35 . The exact molecular structure of “1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid” is not provided in the search results.Chemical Reactions Analysis

The compound is used in the field of protein-protein interactions analysis. It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .Physical And Chemical Properties Analysis

The compound is related to the DSSO crosslinker, which is a powder and should be stored at 2-8°C . No further physical or chemical properties are provided in the search results.科学研究应用

合成和抗菌评估

Fadda 等人 (2016) 的一项研究探讨了具有吡啶基、喹啉基和异喹啉基官能团的新型功能化 N-磺酸盐的合成,旨在增强水溶性和阴离子特性。这些化合物,包括 4-(4-羧基吡啶-1-基)丁烷-1-磺酸盐,被筛选出具有抗菌和抗真菌活性,其中一些对各种细菌和真菌表现出高活性。这项研究突出了此类磺酸盐在抗菌应用中的潜力 Fadda, Rasha E El-Mekawy, & Mohammed Taha AbdelAal, 2016.

有机合成中的催化活性

Zhang 等人 (2016) 研究了磁性可分离的锚定有磺酸纳米颗粒的氧化石墨烯在合成 3,6-二(吡啶-3-基)-1H-吡唑并[3,4-b]吡啶-5-腈中的催化活性。该催化剂表现出高效率和可重复使用性,强调了其在绿色化学中的潜力 Zhang, Peng Liu, Yu‐Heng Liu, Zeren Shang, Hai-Chuan Hu, & Zhan‐Hui Zhang, 2016.

新型催化剂的开发

Goli-Jolodar 等人 (2016) 介绍了一种新型 N-磺酸纳米催化剂,用于促进聚氢喹啉衍生物的合成。该催化剂展示了优异的产率和可重复使用性,为有机化学中的无溶剂合成提供了一种绿色替代方案 Goli-Jolodar, F. Shirini, & M. Seddighi, 2016.

电致变色和空穴传输材料

Cutler 等人 (2005) 的研究重点是水溶性聚(4-(2,3-二氢噻吩并[3,4-b][1,4]二氧杂环-2-基-甲氧基)-1-丁烷磺酸) (PEDOT-S),用于电致变色器件和空穴传输材料。该研究突出了 PEDOT-S/PAH 薄膜在水基电解质中的有利特性,表明在传感设备和聚合物光伏电池中具有潜在应用 Cutler, M. Bouguettaya, Tae-Sik Kang, & J. Reynolds, 2005.

脱硫中的绿色化学

Gao 等人 (2010) 的一项研究利用布朗斯台德酸性离子液体对柴油进行脱硫,展示了高效率和可回收性。这种方法有助于开发更清洁、更可持续的脱硫方法 Gao, Chen Guo, J. Xing, Jun-mei Zhao, & Huizhou Liu, 2010.

作用机制

Target of Action

The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating that it may have a role in protein modification or regulation .

Mode of Action

The compound operates as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This suggests that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the structure or function of the target proteins .

Result of Action

The compound’s action results in the modification of lysine residues in target proteins . This can lead to changes in protein structure and function, potentially affecting a variety of cellular processes. The specific effects would likely depend on the identity and role of the target proteins.

未来方向

属性

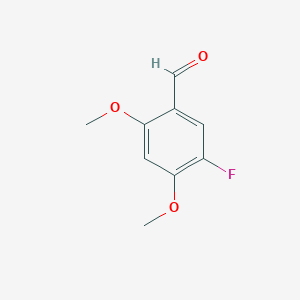

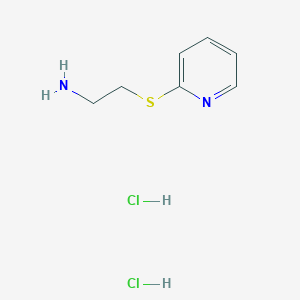

IUPAC Name |

1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O7S3/c16-11-4-5-12(17)15(11)22-13(18)9(25(19,20)21)6-8-23-24-10-3-1-2-7-14-10/h1-3,7,9H,4-6,8H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCFUVCWLZEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCSSC2=CC=CC=N2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O7S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dioxopyrrolidin-1-yloxy)-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2820429.png)

![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)

![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

![1-cyclopropyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrrolidin-2-one](/img/structure/B2820442.png)

![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)